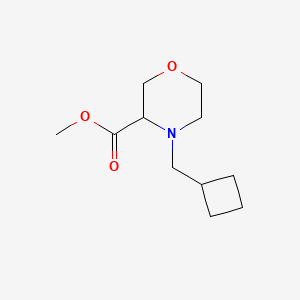

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate

Description

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is a morpholine-derived compound featuring a cyclobutylmethyl substituent at the 4-position of the morpholine ring and a methyl ester group at the 3-position. The cyclobutylmethyl group confers unique steric and electronic properties, balancing moderate ring strain with increased lipophilicity compared to smaller alkyl or aromatic substituents.

Properties

IUPAC Name |

methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)10-8-15-6-5-12(10)7-9-3-2-4-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZVFJZNBAEKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with cyclobutylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The exact pathways and molecular targets are often determined through detailed biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the morpholine ring significantly influences molecular stability, reactivity, and solubility. Key analogs and their substituent-driven properties are compared below:

Table 1: Substituent Comparison of Morpholine-3-Carboxylate Derivatives

*Molecular weights are estimated for compounds lacking explicit data.

Reactivity and Stability

The cyclobutylmethyl group introduces unique reactivity due to the puckered cyclobutane ring. Evidence from radical chemistry highlights its intermediate stability compared to cyclopropylmethyl analogs:

- Ring-opening kinetics : Cyclobutylmethyl radicals exhibit a ring-opening rate constant of ~5 × 10³ s⁻¹, significantly slower than cyclopropylmethyl radicals (diffusion-controlled rates ~10¹⁰–10¹¹ s⁻¹) . This suggests greater stability under radical reaction conditions, reducing unintended degradation pathways.

Pharmacological Implications

- Lipophilicity : The cyclobutylmethyl group offers a balance between hydrophobicity (enhancing membrane permeability) and solubility, outperforming highly lipophilic benzyl groups .

- Metabolic stability : Reduced ring strain compared to cyclopropylmethyl derivatives may mitigate metabolic degradation, a common issue in drug design .

Biological Activity

Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring, which is a common motif in drug design due to its ability to enhance solubility and permeability. The presence of the cyclobutylmethyl group may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing morpholine moieties exhibit significant antimicrobial properties. For instance, studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can modulate the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The compound's ability to inhibit pathways such as NF-kB activation has been highlighted in various studies.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the minimum inhibitory concentration (MIC) of this compound against several pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria.

-

Mechanistic Insights :

- Research on the compound's mechanism of action indicates that it may act by inhibiting key enzymes involved in bacterial metabolism, leading to cell death. This was demonstrated through enzyme activity assays where significant inhibition was observed at low concentrations.

-

Cytotoxicity Assessment :

- Cytotoxicity assays conducted on human cell lines showed that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile with low cytotoxic effects compared to traditional antibiotics.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) | Mechanism of Action |

|---|---|---|---|---|

| Antimicrobial | E. coli | 5 | >100 | Inhibition of cell wall synthesis |

| Antimicrobial | S. aureus | 2 | >100 | Disruption of metabolic pathways |

| Anti-inflammatory | RAW 264.7 (macrophages) | N/A | 50 | Inhibition of NF-kB pathway |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(cyclobutylmethyl)morpholine-3-carboxylate, and how can purity be validated?

- Methodology :

- Synthesis : Use a multi-step procedure involving cyclobutylmethyl halide and morpholine-3-carboxylate precursors. Acylation and esterification steps under anhydrous conditions (e.g., DMF, 60°C) with catalysts like triethylamine can yield the target compound .

- Purification : Employ column chromatography (silica gel, ethyl acetate/methanol + 0.25% Et₃N) to isolate the product .

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 159.29 for carbonyl groups) and HPLC (retention time consistency) .

- Data Table :

| Step | Reagents/Conditions | Key Intermediate | Yield |

|---|---|---|---|

| 1 | Cyclobutylmethyl bromide, morpholine-3-carboxylate, DMF, 60°C | Morpholine intermediate | 36% |

| 2 | Esterification (CH₃I, K₂CO₃) | Crude product | 55% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Diffraction data collected at 100 K with synchrotron radiation improves accuracy .

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess cyclobutylmethyl group strain .

- Key Insight : Cyclobutylmethyl groups introduce ring strain (rate constant for ring-opening: ~5 × 10³ s⁻¹), affecting stability in radical reactions .

Advanced Research Questions

Q. What experimental strategies can address contradictions in biological activity data for this compound?

- Methodology :

- Dose-response assays : Test across a range of concentrations (e.g., 0.1–100 µM) in in vitro models (e.g., leukocyte migration assays) to establish IC₅₀ values .

- Control experiments : Use reference inhibitors (e.g., compound 12 in ) to validate assay reproducibility.

- Data Table :

| Assay Type | Cell Line | IC₅₀ (µM) | Toxicity (MTT assay) |

|---|---|---|---|

| Leukocyte migration | HUVEC | 2.4 | None |

| Cytotoxicity | RAW 264.7 | >100 | No effect |

Q. How does the cyclobutylmethyl substituent influence the compound’s reactivity in radical-mediated reactions?

- Methodology :

- Kinetic studies : Use laser flash photolysis to measure ring-opening rates of cyclobutylmethyl radicals (rate constants: ~10³–10⁶ s⁻¹ under varying substituents) .

- Stabilization tests : Introduce electron-withdrawing groups (e.g., esters) to assess radical stabilization effects.

- Key Insight : Cyclobutylmethyl radicals exhibit slower ring-opening compared to cyclopropylmethyl analogs, making them more stable in polar reaction environments .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Molecular docking : Employ AutoDock Vina to simulate binding to therapeutic targets (e.g., inflammatory enzymes like COX-2) .

- Data Table :

| Property | Predicted Value | Method |

|---|---|---|

| logP | 2.8 | SwissADME |

| BBB Permeability | Low | ADMETLab 2.0 |

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

- Methodology :

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution data with twin fractions > 0.3 .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry in the unit cell .

Contradictions and Mitigation Strategies

- Stability vs. Reactivity : While cyclobutylmethyl groups enhance metabolic stability, their ring-opening propensity under radical conditions may skew reactivity studies. Mitigate by conducting experiments under inert atmospheres (N₂/Ar) .

- Biological Activity : Discrepancies in IC₅₀ values across assays may arise from cell-type-specific responses. Standardize protocols using validated cell lines (e.g., HUVEC for migration assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.